An In-depth Technical Guide to 3-Thiophenecarbonitrile
An In-depth Technical Guide to 3-Thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Thiophenecarbonitrile (CAS No: 1641-09-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, analytical characterization, and safety information. Additionally, it explores the known biological activities of related thiophene derivatives, offering insights into potential applications for drug discovery and development.
Core Properties of 3-Thiophenecarbonitrile
3-Thiophenecarbonitrile, also known as 3-cyanothiophene, is a sulfur-containing heterocyclic compound with the chemical formula C₅H₃NS.[1] Its thiophene core and nitrile functional group make it a versatile intermediate for the synthesis of a wide range of more complex molecules.[2]
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of 3-Thiophenecarbonitrile are summarized in the tables below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1641-09-4 | [1] |
| Molecular Formula | C₅H₃NS | [1][3] |
| Molecular Weight | 109.15 g/mol | [1][4] |
| Boiling Point | 82 °C @ 10 mmHg | |
| Density | 1.2 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5630 | |
| Flash Point | 85.56 °C (closed cup) |
| Spectroscopic Data | Description | Reference(s) |
| Mass Spectrum (EI) | Major peaks (m/z): 109 (M+), 45 | [3][4] |
| Infrared Spectrum | Key absorptions characteristic of C-H, C=C (aromatic), and C≡N stretching. | [5] |
| ¹H-NMR Spectrum | Spectral data is available for related compounds, providing a basis for characterization. | [6] |
| ¹³C-NMR Spectrum | Spectral data for related compounds can be used for structural elucidation. | [7] |
Synthesis and Purification Protocols
The synthesis of 3-Thiophenecarbonitrile can be achieved through several routes. A common and effective method involves the cyanation of a 3-halothiophene, such as 3-bromothiophene. The purification of the final product is typically carried out using distillation or chromatography.
Experimental Protocol: Synthesis of 3-Thiophenecarbonitrile from 3-Bromothiophene
This protocol is a generalized procedure based on established chemical principles for the cyanation of aryl halides.
Materials:
-
3-Bromothiophene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Quenching solution (e.g., aqueous ferric chloride and hydrochloric acid)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Dropping funnel
-
Inert gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the three-necked flask, add copper(I) cyanide and the anhydrous solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 3-bromothiophene dropwise to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the quenching solution to decompose the excess cyanide.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying 3-Thiophenecarbonitrile.[8][9]
-
Set up a vacuum distillation apparatus.
-
Place the crude 3-Thiophenecarbonitrile in the distillation flask.
-
Gradually reduce the pressure and begin heating.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum.
Column Chromatography: For smaller scale purification or to remove impurities with similar boiling points, column chromatography can be employed.[10]
-
Select a suitable stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pack the chromatography column with the stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain purified 3-Thiophenecarbonitrile.
Analytical Characterization
The identity and purity of synthesized 3-Thiophenecarbonitrile can be confirmed using a variety of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[4][11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the thiophene ring and the nitrile group (C≡N stretch typically around 2220-2260 cm⁻¹).[5][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the thiophene ring.
Biological Activity and Potential Applications in Drug Development
While direct studies on the biological activity of 3-Thiophenecarbonitrile are not extensively reported in the reviewed literature, the thiophene scaffold is a well-established pharmacophore present in numerous bioactive compounds and approved drugs.[2][7][14] Derivatives of 3-thiophenecarbonitrile, particularly 2-aminothiophenes, have been investigated for a range of therapeutic applications.
-
Antimicrobial Activity: Various thiophene derivatives have demonstrated significant antibacterial and antifungal properties.[15][16][17] These compounds can exhibit activity against drug-resistant bacterial strains.[15]
-
Anticancer Activity: Thiophene-containing molecules have been shown to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis.[14]
-
Central Nervous System (CNS) Applications: The thiophene ring is a key component of several CNS-active drugs, including the antipsychotic olanzapine, for which a derivative of 3-thiophenecarbonitrile is a known intermediate.[18][19]
The presence of the nitrile group in 3-Thiophenecarbonitrile provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
3-Thiophenecarbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Classifications:
-
Acute Toxicity, Oral (Harmful if swallowed)[4]
-
Acute Toxicity, Dermal (Harmful in contact with skin)[4]
-
Acute Toxicity, Inhalation (Harmful if inhaled)[4]
-
Skin Irritation[4]
-
Serious Eye Irritation[4]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemically resistant gloves
-
Protective clothing
-
Respiratory protection if working outside of a fume hood
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualizations
Caption: Workflow for the synthesis and purification of 3-Thiophenecarbonitrile.
Caption: Generalized mechanism of the Gewald reaction for aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Thiophenecarbonitrile [webbook.nist.gov]
- 4. Thiophene-3-carbonitrile | C5H3NS | CID 74231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Thiophenecarbonitrile [webbook.nist.gov]
- 6. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 7. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 8. How To [chem.rochester.edu]
- 9. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]
- 19. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
